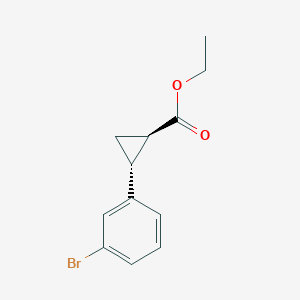

Rel-ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate

CAS No.:

Cat. No.: VC13760681

Molecular Formula: C12H13BrO2

Molecular Weight: 269.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13BrO2 |

|---|---|

| Molecular Weight | 269.13 g/mol |

| IUPAC Name | ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate |

| Standard InChI | InChI=1S/C12H13BrO2/c1-2-15-12(14)11-7-10(11)8-4-3-5-9(13)6-8/h3-6,10-11H,2,7H2,1H3/t10-,11+/m0/s1 |

| Standard InChI Key | FICVJKZHLQIKGN-WDEREUQCSA-N |

| Isomeric SMILES | CCOC(=O)[C@@H]1C[C@H]1C2=CC(=CC=C2)Br |

| SMILES | CCOC(=O)C1CC1C2=CC(=CC=C2)Br |

| Canonical SMILES | CCOC(=O)C1CC1C2=CC(=CC=C2)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate, reflects its stereospecific configuration. Key structural features include:

-

A cyclopropane ring with vicinal substituents at the 1R and 2R positions.

-

A 3-bromophenyl group providing electrophilic reactivity for cross-coupling reactions.

-

An ethyl ester functional group enabling hydrolysis to carboxylic acids or transesterification .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃BrO₂ |

| Molecular Weight | 269.13 g/mol |

| InChI Code | InChI=1S/C12H13BrO2/c1-2-15-12(14)11-7-10(11)8-4-3-5-9(13)6-8/h3-6,10-11H,2,7H2,1H3/t10-,11+/m0/s1 |

| SMILES | CCOC(=O)[C@@H]1C[C@H]1C2=CC(=CC=C2)Br |

| XLogP3 | 3.2 (estimated) |

The cyclopropane ring’s strain energy (~27 kcal/mol) and the bromine atom’s polarizability contribute to unique reactivity patterns, including ring-opening nucleophilic substitutions and electrophilic additions .

Synthesis and Reaction Pathways

Cyclopropanation Strategies

The compound is synthesized via rhodium-catalyzed cyclopropanation, a method optimized for stereochemical control. Key steps involve:

-

Diazo Compound Preparation: Ethyl diazoacetate derivatives react with alkenes under Rh₂(S-p-Ph-TPCP)₄ catalysis to form cyclopropanes with >99% diastereomeric ratio (d.r.) .

-

Stereoselective Control: Chiral dirhodium catalysts enforce the (1R,2R) configuration by coordinating to the diazo carbonyl group, as demonstrated in asymmetric syntheses of related bromophenyl cyclopropanes .

Table 2: Representative Synthesis Conditions

| Parameter | Value |

|---|---|

| Catalyst | Rh₂(S-p-Ph-TPCP)₄ (1 mol%) |

| Solvent | Dichloromethane |

| Temperature | 25°C |

| Reaction Time | 2 hours |

| Yield | 72–85% |

Reactivity Profile

The compound undergoes three primary reaction types:

-

Ester Hydrolysis: Under basic conditions (e.g., NaOH/EtOH), the ethyl ester converts to a carboxylic acid, enabling further functionalization.

-

Bromine Displacement: The 3-bromophenyl group participates in Suzuki-Miyaura cross-couplings with aryl boronic acids, forming biaryl systems .

-

Cyclopropane Ring-Opening: Electrophiles (e.g., H⁺, Br₂) attack the strained ring, yielding open-chain products. For example, protonation generates a tertiary carbocation intermediate that rearranges to stable allylic cations .

Applications in Medicinal Chemistry

Pharmacophore Development

The (1R,2R) stereochemistry and bromine atom make this compound a versatile intermediate for drug candidates:

-

Proteolysis-Targeting Chimeras (PROTACs): Derivatives have been incorporated into cereblon-binding moieties, enhancing protein degradation efficiency .

-

Kinase Inhibitors: The 3-bromophenyl group mimics ATP-binding motifs in kinase active sites, as seen in preclinical studies targeting BRAF V600E mutants .

Case Study: Immunomodulatory Drug Synthesis

A 2024 study detailed the synthesis of 2,2,2-trichloroethyl (1R,2S)-1-(4-bromophenyl)cyclopropane-1-carboxylate derivatives as intermediates for immunomodulatory imide drugs (IMiDs). These compounds exhibited nanomolar IC₅₀ values in NF-κB inhibition assays, underscoring the pharmacophoric value of the cyclopropane scaffold .

| Precaution | Implementation |

|---|---|

| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat |

| Ventilation | Fume hood with ≥100 fpm airflow |

| Storage | Airtight container at 2–8°C |

Spill management requires neutralization with inert absorbents (e.g., vermiculite) followed by disposal as halogenated waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume